molecular formula C10H11NO3 B11228846 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11228846
M. Wt: 193.20 g/mol
InChI Key: ISEQFVBXCPUJGM-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxamide is an organic compound characterized by a benzodioxepine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol derivatives with epichlorohydrin, followed by amide formation through the reaction with ammonia or amines .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodioxepine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzodioxepine derivatives.

Scientific Research Applications

3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

  • 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid
  • 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride
  • 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxaldehyde

Comparison: 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its amide functional group, which imparts distinct chemical and biological properties. Compared to its carboxylic acid and aldehyde counterparts, the amide group provides increased stability and potential for hydrogen bonding, making it a valuable compound in various applications .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C10H11NO3/c11-10(12)7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6H,1,4-5H2,(H2,11,12)

InChI Key

ISEQFVBXCPUJGM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)N)OC1

Origin of Product

United States

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